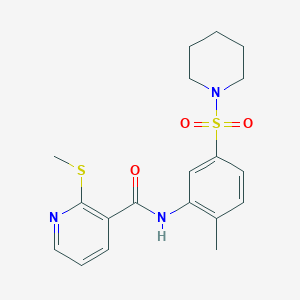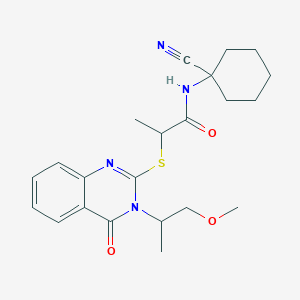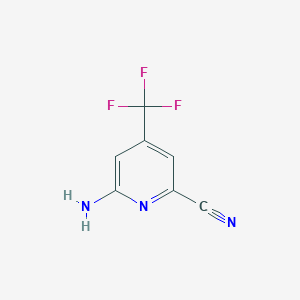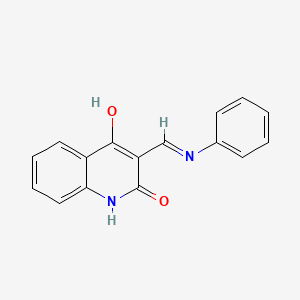
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a methylthio group and a piperidinylsulfonyl group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a condensation reaction between 2-chloronicotinic acid and methylamine.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group.
Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidinylsulfonyl group can enhance the compound’s binding affinity to the target enzyme, while the methylthio group can modulate its chemical reactivity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)benzamide: Similar structure but with a benzamide core instead of nicotinamide.
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)pyridine: Similar structure but with a pyridine core.
Uniqueness
N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the piperidinylsulfonyl and methylthio groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H23N3O3S2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23) |
Clave InChI |
JWJXPBYJUMYVTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366450.png)
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)

![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)

![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)

